molecular formula C11H20N2O2 B1442925 (trans-4-Aminocyclohexyl)-4-morpholinylmethanone CAS No. 412291-29-3

(trans-4-Aminocyclohexyl)-4-morpholinylmethanone

Cat. No.: B1442925
CAS No.: 412291-29-3
M. Wt: 212.29 g/mol
InChI Key: XRXGTVZAZLMNSG-UHFFFAOYSA-N
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Description

(trans-4-Aminocyclohexyl)-4-morpholinylmethanone is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a cyclohexyl ring with an amino group in the trans position and a morpholinylmethanone group, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

(trans-4-Aminocyclohexyl)-4-morpholinylmethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Future Directions

The synthesis of 4-aminocyclohexanol isomers has potential applications in the production of pharmaceuticals for the treatment of various diseases . The development of efficient multifunctionalization processes for simple starting materials is an important research field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans-4-Aminocyclohexyl)-4-morpholinylmethanone typically involves the hydrogenation of p-acetamidophenol to produce a mixture of trans-4-aminocyclohexanol and cis-4-aminocyclohexanol. The trans isomer is then separated by crystallization in an alkaline medium . The reaction conditions often include the use of hydrogenation catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous separation techniques to ensure the purity and yield of the trans isomer. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining consistency in industrial production.

Chemical Reactions Analysis

Types of Reactions

(trans-4-Aminocyclohexyl)-4-morpholinylmethanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the morpholinylmethanone moiety can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of (trans-4-Aminocyclohexyl)-4-morpholinylmethanone involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The morpholinylmethanone moiety can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    trans-4-Aminocyclohexanol: A similar compound with an amino group in the trans position but lacking the morpholinylmethanone group.

    cis-4-Aminocyclohexanol: The cis isomer of trans-4-aminocyclohexanol, differing in the spatial arrangement of the amino group.

    trans-2-Aminocyclohexanol: Another similar compound with the amino group in the trans position but at a different carbon atom.

Uniqueness

(trans-4-Aminocyclohexyl)-4-morpholinylmethanone is unique due to the presence of both the cyclohexyl ring with an amino group and the morpholinylmethanone moiety. This combination of functional groups provides the compound with distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4-aminocyclohexyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h9-10H,1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXGTVZAZLMNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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